1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-12-15(7-10-17(13)22-11-3-4-18(22)23)21-19(24)20-14-5-8-16(25-2)9-6-14/h5-10,12H,3-4,11H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENLWVCSLELPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves the reaction of 4-methoxyaniline with 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxopyrrolidinyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(4-Hydroxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea.
Reduction: Formation of 1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-hydroxypyrrolidin-1-yl)phenyl]urea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The target compound’s pyrrolidinone group distinguishes it from other diarylureas. Below is a comparative analysis of key structural and physicochemical attributes:
Key Observations :
- The pyrrolidinone group in the target compound may confer improved solubility compared to purely aromatic substituents (e.g., pyrrole-carbonyl in ) due to its hydrogen-bonding capability.
- Trifluoromethyl groups () and halogens () are common in drug design for tuning lipophilicity and target affinity.
Comparative Yields and Routes:
| Compound | Key Steps | Yield | Reference |
|---|---|---|---|
| Compound | One-step carbamoylation with POCl₃ | 72% | |
| Compound 7u () | Multi-step coupling with pyridinylmethoxy | 23% |
Insights :
- One-step methods () offer higher efficiency, while multi-step routes () allow modular substitution but with lower yields.
- The target compound’s synthesis would likely require optimization of the pyrrolidinone-aniline intermediate.
Antiplatelet and Antithrombotic Effects ():
- The compound demonstrated IC₅₀ = 12 µM in inhibiting rabbit platelet aggregation and prevented arterial thrombosis in vivo.
- SAR Insight: The pyrrole-carbonyl group may engage in hydrophobic interactions with platelet receptors. The target compound’s pyrrolidinone could mimic this via hydrogen bonding.
Anticancer Activity ():
- Pyridine-urea analogs (e.g., Compound 82) showed 50% growth inhibition (GI₅₀) at 1–10 µM against MCF-7 breast cancer cells.
- SAR Insight: Electron-withdrawing groups (e.g., CF₃) enhance cytotoxicity, suggesting the target compound’s methyl and pyrrolidinone groups may require optimization for oncology applications.
Biological Activity
1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic organic compound belonging to the class of urea derivatives. Its complex structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 408.5 g/mol. The structure includes a methoxy-substituted phenyl group and a pyrrolidinone moiety, which are critical for its biological activity.
Preliminary studies indicate that the compound may interact with various biological targets, including enzymes and receptors. The binding affinity to specific targets is crucial for understanding its therapeutic effects. For instance, compounds similar in structure have been investigated for their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy .
In Vitro Studies
In vitro assays have been employed to evaluate the biological activity of this compound. These studies typically assess its effect on specific pathways or cellular processes. For example, structural modifications in related phenyl urea derivatives have shown varying degrees of IDO1 inhibition, highlighting the importance of functional groups in determining biological activity .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into the unique properties of this compound. The following table summarizes key features and potential activities of related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea | Structure | Contains a chlorophenyl group; potential for different biological activity due to halogen substitution. |
| 1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea | Structure | Lacks the methoxy group; may have distinct pharmacological properties. |
| 1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | Structure | Contains a furo-pyrimidine structure; offers insights into diverse biological activities due to varied functionalities. |
Case Studies
Recent studies have highlighted the potential of urea derivatives in cancer treatment. For instance, phenyl urea derivatives have been synthesized and evaluated for their IDO1 inhibitory activity, revealing that specific substitutions can enhance potency and selectivity against IDO1 while minimizing off-target effects .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea, and how do reaction parameters affect yield?
Methodological Answer:
The compound can be synthesized via urea coupling reactions. A validated approach involves:
- Reacting substituted phenyl carbamates with aromatic amines in acetonitrile under reflux (65–80°C) using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst .
- Optimization of reaction time (1–3 hours) and stoichiometric ratios (1.2:1.0 carbamate-to-amine) improves yields to >70%.
- Solvent polarity and temperature critically influence intermediate stability; polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying to avoid hydrolysis .
Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?
Methodological Answer:
- IR Spectroscopy : Confirm urea C=O stretching vibrations (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- NMR :
- ¹H NMR: Identify aromatic substituents (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
- ¹³C NMR: Resolve carbonyl carbons (δ ~155 ppm) and quaternary aromatic carbons .
- X-ray Crystallography :
Advanced: How can structural modifications enhance anticancer activity, and what experimental frameworks assess efficacy?
Methodological Answer:
- Modification Strategies :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position of the phenyl ring to improve binding to kinase targets .
- Replace methoxy with hydroxyl groups to modulate solubility and membrane permeability .
- Biological Evaluation :
- Use the US-NCI 60-cell line panel for preliminary screening .
- Validate dose-dependent cytotoxicity (IC₅₀) in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assays .
- Compare with reference compounds (e.g., doxorubicin) to establish relative potency .
Advanced: How should researchers address discrepancies in crystallographic data during structure refinement?
Methodological Answer:
- Common Issues :
- Validation Protocols :
Basic: What analytical workflows ensure purity and stability of this compound under storage conditions?
Methodological Answer:
- HPLC-PDA : Use C18 columns (5 µm, 250 mm × 4.6 mm) with acetonitrile/water gradients (60:40 to 90:10) to assess purity (>95%) .
- Stability Studies :
- Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation.
- Monitor degradation via LC-MS over 6 months; detect hydrolyzed byproducts (e.g., aniline derivatives) .
Advanced: What computational tools predict the binding mechanisms of this urea derivative with biological targets?
Methodological Answer:
- Docking Simulations :
- Use AutoDock Vina to model interactions with kinases (e.g., EGFR or VEGFR-2). Prioritize poses with hydrogen bonds to hinge-region residues (e.g., Met793 in EGFR) .
- MD Simulations :
- Run 100-ns trajectories (GROMACS) to assess stability of urea-target complexes. Calculate binding free energies (MM-PBSA) to rank derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
